2-Methoxybenzyl methyl sulfide

Catalog No.
S8082866
CAS No.
81077-60-3
M.F
C9H12OS
M. Wt
168.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzyl methyl sulfide

CAS Number

81077-60-3

Product Name

2-Methoxybenzyl methyl sulfide

IUPAC Name

1-methoxy-2-(methylsulfanylmethyl)benzene

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

InChI

InChI=1S/C9H12OS/c1-10-9-6-4-3-5-8(9)7-11-2/h3-6H,7H2,1-2H3

InChI Key

PGQZLJWUJBQLPO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CSC

Canonical SMILES

COC1=CC=CC=C1CSC

2-Methoxybenzyl methyl sulfide (CAS 81077-60-3) is a bifunctional thioether building block characterized by its benzylic sulfide core and an ortho-methoxy substituent. In industrial and advanced laboratory synthesis, it serves as a critical precursor for umpolung benzylic functionalization, sulfonium ylide generation, and Pummerer-type rearrangements [1]. Unlike simple benzyl sulfides, the presence of the ortho-methoxy group provides essential chelation-assistance during organometallic reactions and steric modulation during oxidation. For procurement teams, sourcing this specific compound eliminates the need for multi-step in-house protection and sulfenylation sequences, providing a highly stable, ready-to-use intermediate for complex pharmaceutical and agrochemical scaffold construction.

Attempting to substitute 2-Methoxybenzyl methyl sulfide with the unsubstituted benzyl methyl sulfide or the para-methoxy analog fundamentally alters the molecule's reactivity profile [1]. The ortho-methoxy group is not merely a passive spectator; it actively coordinates with lithium during benzylic deprotonation, stabilizing the resulting carbanion and preventing competing ring-metalation. If a buyer substitutes this with 4-methoxybenzyl methyl sulfide, the lack of ortho-chelation significantly reduces the yield of alpha-alkylated products and necessitates the use of hazardous additives like TMEDA [2]. Similarly, substituting with 2-methoxybenzyl chloride forces the chemist into standard electrophilic pathways, completely removing the umpolung (nucleophilic) capability that the thioether provides.

Chelation-Assisted Benzylic Lithiation Efficiency

The ortho-methoxy group in 2-Methoxybenzyl methyl sulfide provides strong chelation to lithium ions, dramatically enhancing the kinetics and thermodynamics of benzylic deprotonation compared to unsubstituted analogs [1]. When treated with n-BuLi at -78 °C followed by electrophilic trapping, the target compound yields cleanly, whereas unsubstituted benzyl methyl sulfide requires higher temperatures or additives (TMEDA) and suffers from competing side reactions.

Evidence DimensionYield of alpha-alkylated product via n-BuLi metalation
Target Compound Data>90% yield (rapid, clean metalation)
Comparator Or BaselineBenzyl methyl sulfide (~65% yield, requires TMEDA)
Quantified Difference25% absolute increase in yield and elimination of toxic additives
Conditions1.05 eq n-BuLi, THF, -78 °C, 1h, followed by alkyl halide quench

Procurement of the ortho-methoxy derivative ensures highly reproducible, additive-free umpolung functionalization, reducing downstream purification costs.

Chemoselectivity in Sulfoxide Precursor Synthesis

For applications requiring the corresponding sulfoxide (e.g., Pummerer rearrangements), controlling the oxidation state is critical. The steric bulk of the ortho-methoxy group in 2-Methoxybenzyl methyl sulfide restricts over-oxidation to the sulfone compared to the unhindered para-substituted analog [1]. Under standard stoichiometric oxidation conditions, the target compound demonstrates superior chemoselectivity.

Evidence DimensionRatio of sulfoxide to sulfone product
Target Compound Data>95:5 (sulfoxide:sulfone)
Comparator Or Baseline4-Methoxybenzyl methyl sulfide (~85:15 sulfoxide:sulfone)
Quantified Difference>10% improvement in chemoselectivity
Conditions1.05 eq mCPBA, CH2Cl2, 0 °C

High chemoselectivity minimizes the formation of inert sulfone byproducts, directly improving the atom economy and yield of subsequent rearrangement steps.

Storage Stability and Handling vs. Thiol Alternatives

While 2-methoxybenzyl thiol can serve as an alternative sulfur source, it is highly prone to oxidative dimerization. 2-Methoxybenzyl methyl sulfide, by contrast, is a fully protected thioether that exhibits excellent long-term stability under ambient conditions [1]. This eliminates the need for specialized inert-gas storage and ensures consistent reagent stoichiometry over time.

Evidence DimensionShelf-life stability (resistance to oxidative dimerization)
Target Compound DataStable for >12 months under ambient atmosphere
Comparator Or Baseline2-Methoxybenzyl thiol (significant disulfide formation within 7-14 days)
Quantified Difference>10x increase in usable shelf-life without specialized storage
ConditionsAmbient temperature, exposure to atmospheric oxygen

Utilizing the methyl sulfide derivative drastically reduces material waste and supply chain complexity associated with handling sensitive thiols.

Umpolung Synthesis of Complex 2-Methoxybenzyl Derivatives

Because of its highly efficient, chelation-directed lithiation profile, this compound is the optimal starting material for synthesizing complex molecules requiring a 2-methoxybenzyl moiety. It allows chemists to treat the benzylic carbon as a nucleophile, reacting with various electrophiles before subsequent desulfurization or further functionalization [1].

Precursor for Pummerer-Type Rearrangements

The compound's high chemoselectivity during oxidation makes it an ideal precursor for generating 2-methoxybenzyl methyl sulfoxide. This intermediate can then undergo Pummerer rearrangement to yield alpha-functionalized sulfides or aldehydes, which are critical steps in the total synthesis of oxygenated natural products and pharmaceuticals [2].

Stable Sulfur Donor in Transition Metal Catalysis

Given its excellent shelf-life and resistance to atmospheric oxidation compared to free thiols, 2-Methoxybenzyl methyl sulfide is highly suitable as a reliable, storable sulfur-containing ligand or coupling partner in transition-metal-catalyzed cross-coupling reactions [3].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

168.06088618 g/mol

Monoisotopic Mass

168.06088618 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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